Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate
Overview
Description
Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate is a chemical compound that belongs to the class of triazine derivatives. Triazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential neuroprotective and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate typically involves the reaction of 6-phenyl-1,2,4-triazine-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazines.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. In neuroprotection, it is believed to inhibit oxidative stress pathways by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival and apoptosis . The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
6-Phenyl-1,2,4-triazine-3-thiol: A precursor in the synthesis of Ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate.
Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate: Another triazine derivative with similar neuroprotective properties.
1,3,5-Triazine derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness: Ethyl [(6-phenyl-1,2,4-triazin-3-yl)thio]acetate stands out due to its dual neuroprotective and antimicrobial properties, making it a versatile compound for research in both medicinal and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-18-12(17)9-19-13-14-8-11(15-16-13)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGAPNGSFYRCMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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